CU-CPT9b

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CU-CPT9b is a specific antagonist of Toll-like receptor 8 (TLR8), a member of the Toll-like receptor family that plays a crucial role in the immune system by recognizing pathogens and activating immune responses . This compound has shown significant potential in modulating immune responses, making it a valuable compound for research and therapeutic applications .

Scientific Research Applications

CU-CPT9b has a wide range of scientific research applications, including:

Immunology: This compound is used to study the role of TLR8 in immune responses and its involvement in autoimmune diseases.

Drug Development: It serves as a lead compound for developing new therapeutics targeting TLR8-related pathways.

Biological Research: This compound is employed as a chemical probe to investigate the signaling mechanisms of TLR8 and its interactions with other proteins.

Medical Research: Its potential in treating autoimmune diseases and inflammatory disorders is being explored in preclinical studies.

Mechanism of Action

CU-CPT9b exerts its effects by binding to a unique site on the protein-protein interface of the TLR8 homodimer, stabilizing it in its inactive state . This binding prevents the activation of TLR8 and subsequent downstream signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines . The molecular interactions involve hydrogen bonds with specific residues such as glycine 351 and valine 520, as well as water-mediated contacts with serine 516 and glutamine 519 .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

CU-CPT9b recognizes the allosteric pocket identified by CU-CPT8m between two TLR8 protomers, thereby stabilizing the dimer at resting state . It interacts with proteins such as G351 and V520*, forming hydrogen bonds, and also forms water-mediated contacts with S516* and Q519* .

Cellular Effects

This compound has a high efficacy in cultured cell lines, human peripheral blood mononuclear cells, and splenocytes from human TLR8-transgenic mice . It influences cell function by preventing the activation of NF-κB, thereby inhibiting the upregulation of inflammatory cytokines and chemokines .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the inactive TLR8 dimer and stabilizing it in its resting state, preventing further conformational changes necessary for TLR8 activation . It utilizes hydrogen bonds with G351 and V520*, conserved among TLR8/antagonist structures .

Temporal Effects in Laboratory Settings

Its high binding affinity towards TLR8 suggests potential stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CU-CPT9b involves several steps, starting with the preparation of the core structure, which is a quinoline derivative. The synthetic route typically includes the following steps :

Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.

Functionalization: The quinoline core is then functionalized with various substituents to enhance its binding affinity and specificity towards TLR8

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

CU-CPT9b undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives under specific conditions.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline core, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further studied for their biological activities .

Comparison with Similar Compounds

CU-CPT9b is part of a series of small-molecule TLR8 antagonists, including CU-CPT8m and CU-CPT9a . Compared to these compounds, this compound exhibits higher potency and selectivity towards TLR8 . The unique binding interactions and enhanced stability of the TLR8-CU-CPT9b complex contribute to its superior efficacy . Other similar compounds include:

CU-CPT8m: A precursor compound with lower potency.

properties

IUPAC Name |

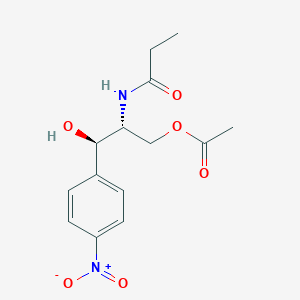

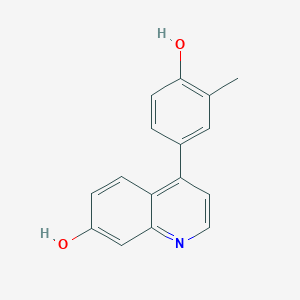

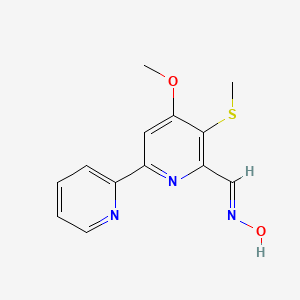

4-(4-hydroxy-3-methylphenyl)quinolin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFYDRYRLOHSBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)

![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)